molecular formula C23H39ClN2O3 B12692554 Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride CAS No. 113873-74-8

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride

Cat. No.: B12692554
CAS No.: 113873-74-8
M. Wt: 427.0 g/mol
InChI Key: NHKJLIVEMYZSNN-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is a complex organic compound It is characterized by the presence of a carbamic acid ester functional group, a heptyloxyphenyl group, and a dimethylamino-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(heptyloxy)phenol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with 1-((dimethylamino)methyl)cyclohexylamine to yield the desired ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is unique due to its specific structural features, such as the heptyloxyphenyl group and the dimethylamino-methylcyclohexyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

113873-74-8

Molecular Formula

C23H39ClN2O3

Molecular Weight

427.0 g/mol

IUPAC Name

[1-[(dimethylamino)methyl]cyclohexyl] N-(2-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C23H38N2O3.ClH/c1-4-5-6-7-13-18-27-21-15-10-9-14-20(21)24-22(26)28-23(19-25(2)3)16-11-8-12-17-23;/h9-10,14-15H,4-8,11-13,16-19H2,1-3H3,(H,24,26);1H

InChI Key

NHKJLIVEMYZSNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC2(CCCCC2)CN(C)C.Cl

Origin of Product

United States

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